(R)-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine
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Overview
Description
®-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the fluoro and trifluoromethyl substituents. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorinated and trifluoromethylated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of these functional groups in biological processes.
Medicine
In medicine, ®-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine has potential applications as a pharmaceutical intermediate. Its unique structure can be leveraged to develop new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine
- ®-2-(2-Fluoro-3-(trifluoromethyl)phenyl)piperidine
- ®-2-(2-Fluoro-3-(trifluoromethyl)phenyl)morpholine
Uniqueness
®-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring with fluoro and trifluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and selectivity in specific contexts.
Properties
Molecular Formula |
C11H11F4N |
---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(2R)-2-[2-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-10-7(9-5-2-6-16-9)3-1-4-8(10)11(13,14)15/h1,3-4,9,16H,2,5-6H2/t9-/m1/s1 |
InChI Key |
QGOGJELICIXMNC-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC=C2)C(F)(F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)C(F)(F)F)F |
Origin of Product |
United States |
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